

(-)-Tracheloside Signaling Pathways in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Tracheloside (TCS), a phenolic compound isolated from sources such as Carthamus tinctorius L., has emerged as a molecule of interest in oncology research. As a bioactive compound with antioxidant properties, it has demonstrated potential anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways modulated by (-)-Tracheloside in cancer cells, with a focus on colorectal cancer. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of (-)-Tracheloside.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of (-)-**Tracheloside** on various cancer cell lines.

Table 1: Cell Viability in Colorectal Cancer Cell Lines Treated with (-)-Tracheloside

Cell Line	Treatment Duration	(-)-Tracheloside Concentration (μΜ)	% Cell Viability (Approx.)
CT26	24h	100	~70%
48h	100	~50%	
72h	100	~40%	_
96h	100	~30%	_
SW480	72h	100	~80%
96h	100	~70%	
SW620	72h	100	~85%
96h	100	~75%	

Data is estimated from graphical representations in the cited literature and presented as approximate values.

Table 2: Apoptosis Induction in CT26 Cells Treated with (-)-Tracheloside for 48 hours

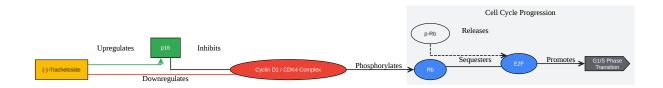
(-)-Tracheloside Concentration (μM)	% Early Apoptotic Cells	% Late Apoptotic Cells
10	2.1%	7.9%
50	7.3%	8.2%
100	9.2%	8.9%

Table 3: Cell Cycle Distribution in CT26 Cells Treated with (-)-Tracheloside

(-)-Tracheloside Concentration (μM)	% of Cells in G0/G1 Phase
50	58.8%

Table 4: Regulation of Gene and Protein Expression by (-)-Tracheloside in CT26 Cells

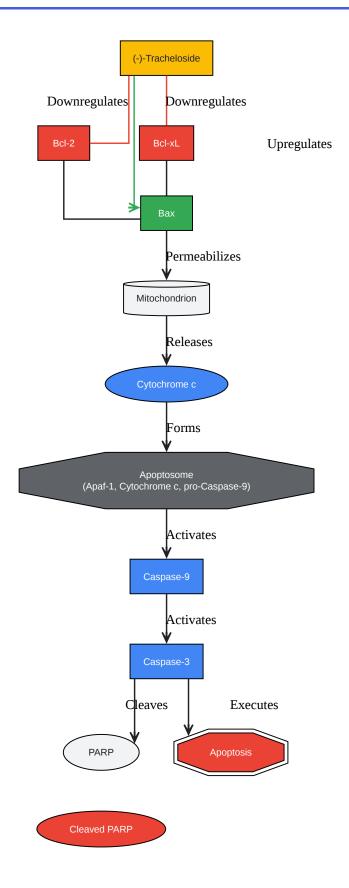
Target	Molecule Type	Effect of TCS Treatment
Cell Cycle		
p16	mRNA	Upregulation
Cyclin D1	mRNA	Downregulation
CDK4	mRNA	Downregulation
Apoptosis		
Cleaved Caspase-3	Protein	Upregulation
Cleaved Caspase-9	Protein	Upregulation
Cleaved PARP	Protein	Upregulation
Bcl-2	Protein	Downregulation
Bcl-xL	Protein	Downregulation
Bax	Protein	Upregulation
EMT		
E-cadherin	mRNA & Protein	Upregulation
N-cadherin	mRNA & Protein	Downregulation
Vimentin	mRNA & Protein	Downregulation
Snail	mRNA & Protein	Downregulation
Twist	mRNA & Protein	Downregulation


Core Signaling Pathways

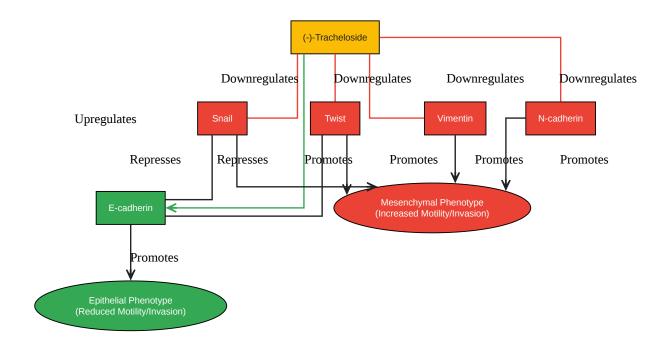
(-)-Tracheloside has been shown to modulate several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest, apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT).

Cell Cycle Arrest Signaling Pathway

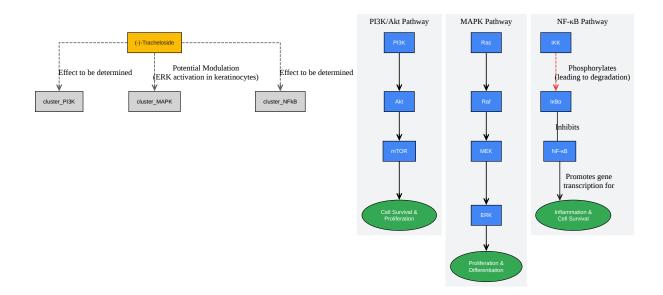
(-)-Tracheloside induces cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and CDK4.

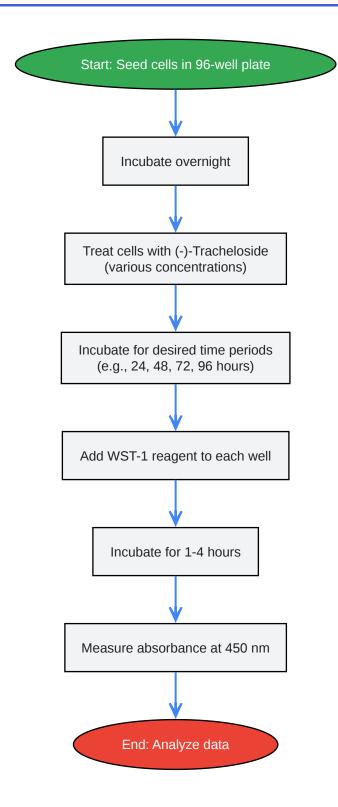

Click to download full resolution via product page

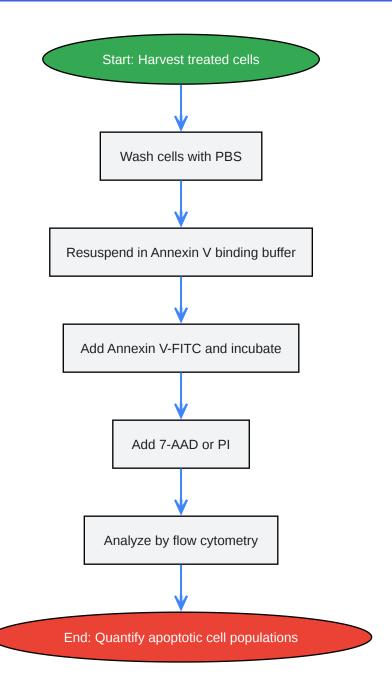
Caption: **(-)-Tracheloside**-induced G0/G1 cell cycle arrest pathway.


Mitochondria-Mediated Apoptosis Signaling Pathway

(-)-Tracheloside induces apoptosis in colorectal cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.







Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. creative-bioarray.com [creative-bioarray.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- To cite this document: BenchChem. [(-)-Tracheloside Signaling Pathways in Cancer Cells: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049147#tracheloside-signaling-pathways-in-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com